Cas no 1404561-06-3 (tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate)

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate は、有機合成化学において重要なボロン酸エステル誘導体です。この化合物は、パラ位にニトロ基とテトラメチル-1,3,2-ジオキサボロラン-2-イル基を有する芳香族カルバメートであり、特に鈴木・宮浦カップリング反応などのクロスカップリング反応において有用な中間体となります。テルト-ブトキシカルボニル(Boc)保護基を有するため、アミン官能基の保護・脱保護が容易に行える点が特徴です。さらに、結晶性が良好で取り扱いやすく、高い反応性と選択性を兼ね備えているため、医薬品や機能性材料の合成において重要な役割を果たします。

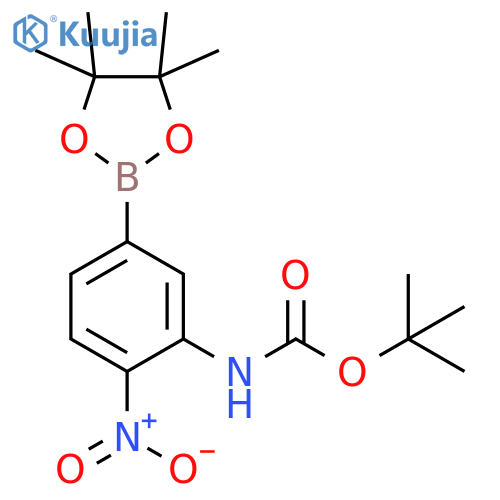

1404561-06-3 structure

商品名:tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

CAS番号:1404561-06-3

MF:C17H25BN2O6

メガワット:364.201205015183

MDL:MFCD20036254

CID:5525793

PubChem ID:71007411

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

- Carbamic acid, N-[2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 1,1-dimethylethyl ester

- tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate

-

- MDL: MFCD20036254

- インチ: 1S/C17H25BN2O6/c1-15(2,3)24-14(21)19-12-10-11(8-9-13(12)20(22)23)18-25-16(4,5)17(6,7)26-18/h8-10H,1-7H3,(H,19,21)

- InChIKey: GMAMGRPWMDJGHV-UHFFFAOYSA-N

- ほほえんだ: C(OC(C)(C)C)(=O)NC1=CC(B2OC(C)(C)C(C)(C)O2)=CC=C1[N+]([O-])=O

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate セキュリティ情報

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 税関データ

- 税関コード:2931900090

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-23703577-0.1g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 0.1g |

$1269.0 | 2024-06-19 | |

| Enamine | EN300-23703577-5.0g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 5.0g |

$4184.0 | 2024-06-19 | |

| Enamine | EN300-23703577-2.5g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 2.5g |

$2828.0 | 2024-06-19 | |

| Enamine | EN300-23703577-10.0g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 10.0g |

$6205.0 | 2024-06-19 | |

| Enamine | EN300-23703577-0.5g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 0.5g |

$1385.0 | 2024-06-19 | |

| Enamine | EN300-23703577-0.25g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 0.25g |

$1328.0 | 2024-06-19 | |

| Enamine | EN300-23703577-10g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 10g |

$6205.0 | 2023-09-15 | ||

| Enamine | EN300-23703577-1g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 1g |

$1442.0 | 2023-09-15 | ||

| Enamine | EN300-23703577-0.05g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 0.05g |

$1212.0 | 2024-06-19 | |

| Enamine | EN300-23703577-1.0g |

tert-butyl N-[2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |

1404561-06-3 | 95% | 1.0g |

$1442.0 | 2024-06-19 |

tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate 関連文献

-

Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191

-

James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382

1404561-06-3 (tert-butyl N-2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylcarbamate) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 1807164-89-1(4-Cyano-2-(difluoromethyl)-3-nitro-6-(trifluoromethyl)pyridine)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量